2-chloro-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-4-fluorobenzamide
Description
The compound 2-chloro-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-4-fluorobenzamide features a benzamide core substituted with chlorine (2-position) and fluorine (4-position), linked to a 2,3-dihydroindole moiety acylated with a 2,2-dimethylpropanoyl group at the 1-position.
Properties
IUPAC Name |
2-chloro-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2O2/c1-20(2,3)19(26)24-9-8-12-4-6-14(11-17(12)24)23-18(25)15-7-5-13(22)10-16(15)21/h4-7,10-11H,8-9H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBPHRMKVPTWAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that indole derivatives, which are part of the compound’s structure, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may interact with its targets in a way that influences these biological processes.
Biological Activity
The compound 2-chloro-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-4-fluorobenzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C18H21ClF N3O
- Molecular Weight: 347.83 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and apoptosis. It is believed to act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression and cellular processes such as differentiation and apoptosis.
Antitumor Activity
Recent studies have demonstrated the antitumor potential of this compound through various in vitro and in vivo assays. The following table summarizes key findings related to its antitumor activity:
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study 1 | HepG2 | 1.30 | Induction of apoptosis and G2/M arrest |
| Study 2 | A549 | 6.75 | DNA binding and inhibition of DNA-dependent enzymes |
| Study 3 | HCC827 | 5.13 | HDAC inhibition leading to altered gene expression |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
In Vivo Efficacy
In vivo studies using xenograft models have shown that treatment with this compound results in significant tumor growth inhibition compared to control groups. For instance, a xenograft model study indicated a tumor growth inhibition (TGI) rate of approximately 48.89%, highlighting its potential as an effective therapeutic agent.
Case Study 1: HepG2 Cell Line
In a detailed investigation involving HepG2 liver cancer cells, the compound exhibited strong antiproliferative effects with an IC50 value of 1.30 μM. Further analysis revealed that it promoted apoptosis through the activation of caspase pathways and induced G2/M phase arrest in the cell cycle.
Case Study 2: A549 Cell Line
Another study focused on A549 lung cancer cells demonstrated that the compound not only inhibited cell proliferation but also showed a significant ability to bind to DNA, affecting transcriptional regulation. The IC50 value was recorded at 6.75 μM, suggesting a promising avenue for lung cancer treatment.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the evidence:
Key Differences and Implications
Compared to MK-6892 (a 1,2,4-oxadiazole derivative), the target lacks a heterocyclic core but shares a bulky acyl group (2,2-dimethylpropanoyl), which could enhance metabolic stability .
Halogenation Patterns :
- The 2-chloro-4-fluoro substitution on the benzamide is distinct from 4-bromo-N-(2-chloro-6-fluorophenyl)-...benzamide (), where bromine and trifluoropropoxy groups may increase lipophilicity and steric hindrance .
Heterocyclic Linkers :
- The 2,3-dihydroindole moiety in the target compound differs from N-(2-Chloro-3-pyridyl)-...benzamide (), which uses a pyridinyl group. Saturation in the indole ring (dihydroindole) likely reduces aromatic π-stacking but improves conformational flexibility .
Pharmacological Considerations: MK-6892’s large scaffold (1,2,4-oxadiazole and pyridinyl groups) demonstrates that bulkier structures can achieve receptor selectivity (e.g., HCAR2 agonism with fewer side effects) . The target compound’s dihydroindole and dimethylpropanoyl groups may similarly optimize target engagement while minimizing off-effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
